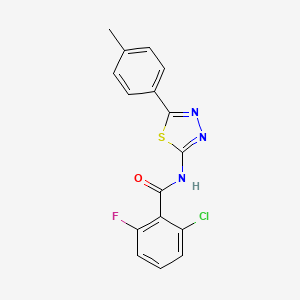

2-chloro-6-fluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6-fluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been shown to exhibit a variety of biological activities. In

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis : This chemical is used in the synthesis of new heterocyclic compounds. For instance, Pokotylo et al. (2019) demonstrated its use in producing N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide and 5-(p-tolyl)-1,3,4-thiadiazol-2-amine, confirming the structure of the compounds via NMR spectroscopy and mass spectrometry (Pokotylo et al., 2019).

Insecticidal Activity : The synthesis of related compounds, such as 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, has been researched for potential insecticidal properties. Mohamed et al. (2020) explored this application, finding certain compounds to exhibit high insecticidal activity (Mohamed et al., 2020).

Crystal Structure Analysis : The chemical's structure has been studied in depth. Mo et al. (2011) investigated its crystal structure, revealing important molecular configurations and interactions (Mo et al., 2011).

Antiviral and Anticancer Activity : Research into related compounds with a thiadiazole structure has shown potential antiviral and anticancer properties. Párkányi et al. (1992) reported on the synthesis of such compounds and their bioactivity (Párkányi et al., 1992).

Synthesis and Biological Activity : Various substituted benzamide derivatives have been synthesized for biological applications. Patel et al. (2015) created compounds for antibacterial and antifungal activities, demonstrating the versatility of this chemical in creating biologically active agents (Patel et al., 2015).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, van der waals forces, or other types of molecular interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other benzamide derivatives, it might influence pathways involving enzymes like succinate dehydrogenase .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3OS/c1-9-5-7-10(8-6-9)15-20-21-16(23-15)19-14(22)13-11(17)3-2-4-12(13)18/h2-8H,1H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRXKQJPEGTNJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)

![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)

![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)

![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)

![2-Methyl-6-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2377419.png)